1,4,10-Trioxa-7,13-diazacyclopentadecane
Overview
Description
1,4,10-Trioxa-7,13-diazacyclopentadecane is a chemical compound with the molecular formula C10H22N2O3. It is also known by its IUPAC name, this compound. This compound is a macrocyclic ligand, which means it can form stable complexes with metal ions. It is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of the compound 1,4,10-Trioxa-7,13-diazacyclopentadecane is the copper (II) atom . The compound forms a complex with the copper (II) atom, which plays a crucial role in various biochemical reactions .
Mode of Action
The this compound interacts with its target, the copper (II) atom, by forming a seven-coordinated complex . This complex is characterized by a deformed pentagonal bipyramidal coordination, involving the two nitrogens and three oxygens of the 15-membered ring of the compound, and two oxygens from acetato groups .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the copper (II) atom . The formation of the complex can influence the biochemical reactions involving the copper (II) atom .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at temperatures between 2-8°C for optimal stability . .
Biochemical Analysis
Biochemical Properties
1,4,10-Trioxa-7,13-diazacyclopentadecane plays a crucial role in biochemical reactions by acting as a chelating agent. It forms stable complexes with metal ions such as copper (II), which can influence various enzymatic activities. For instance, the compound can interact with enzymes that require metal cofactors for their catalytic activity. The nature of these interactions often involves the coordination of the metal ion by the nitrogen and oxygen atoms in the macrocyclic ring, thereby stabilizing the metal ion and enhancing the enzyme’s function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to chelate metal ions can impact the availability of these ions for cellular processes, thereby affecting the activity of metal-dependent enzymes and proteins. This can lead to changes in cellular metabolism and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind metal ions through its nitrogen and oxygen atoms. This binding can inhibit or activate enzymes by altering the metal ion’s availability or by stabilizing the enzyme-metal complex. Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, the compound has been observed to maintain its chelating activity over extended periods, while in in vivo studies, its effects may be influenced by metabolic processes and degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may enhance the activity of metal-dependent enzymes by stabilizing metal ions. At high doses, it can exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in cellular processes and potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ions as cofactors. The compound can interact with enzymes such as metalloproteases and metal-dependent oxidoreductases, influencing their activity and the overall metabolic flux. These interactions can affect the levels of various metabolites and the efficiency of metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to chelate metal ions can influence its localization and accumulation in specific cellular compartments. This distribution can affect the compound’s activity and its impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, particularly in metal-dependent cellular processes .
Preparation Methods
1,4,10-Trioxa-7,13-diazacyclopentadecane can be synthesized through several synthetic routes. One common method involves the reaction of diethanolamine with formaldehyde and ethylene glycol under acidic conditions. The reaction typically proceeds through a series of condensation and cyclization steps to form the desired macrocyclic structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,4,10-Trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper(II), nickel(II), and zinc(II).
Substitution Reactions: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1,4,10-Trioxa-7,13-diazacyclopentadecane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane is similar to other macrocyclic ligands, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound has a similar structure but contains an additional oxygen atom, which can affect its complexation properties and reactivity.
4,7,13-Trioxa-1,10-diazacyclopentadecane: This compound has a different arrangement of oxygen and nitrogen atoms, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of donor atoms, which allows it to form highly stable complexes with a wide range of metal ions .
Properties
IUPAC Name |
1,4,10-trioxa-7,13-diazacyclopentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-5-13-6-2-12-4-8-15-10-9-14-7-3-11-1/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHIZMRUXPMSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNCCOCCOCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185173 | |
Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31249-95-3 | |
Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31249-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031249953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kryptofix 21 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,10-trioxa-7,13-diazacyclopentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,4,10-Trioxa-7,13-diazacyclopentadecane and its derivatives primarily act as metal ion chelators. [1-4, 7, 8, 11, 15, 16, 19-21] The interaction involves the coordination of metal ions by the nitrogen and oxygen atoms within the macrocyclic structure. [, , ] Downstream effects vary depending on the specific metal ion and the overall structure of the derivative. For example, binding of cadmium (II) to 7-anthracenylmethyl-13-(2,2-dimethyl-2-hydroxyethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane leads to selective fluorescence enhancement at basic pH. [] Other derivatives, like the one incorporating ferrocene, exhibit electrochemical responses upon binding specific metal ions. []
ANone:
- Spectroscopic data: Spectroscopic characterization of the compound and its derivatives can be found in various research papers. For instance, NMR data (both homonuclear and heteronuclear) is reported for 1,1'-(this compound-7,13-diyldicarbonyl)ferrocene hydrate. []
A: Yes, computational methods like DFT (Density Functional Theory) have been employed to investigate the properties and behavior of this compound and its derivatives. [, ] For instance, DFT calculations have been used to study the stability trends of metal complexes with a derivative containing diacetic acid arms, explaining the unusual stability order observed experimentally. [] Additionally, DFT calculations have been applied to explore the mechanism of peptide hydrolysis by zirconium (IV) complexes containing the compound as a ligand. []
ANone: Modifications to the basic structure of this compound significantly impact its activity, potency, and selectivity. [1-4, 7, 8, 11-13, 16, 19-21]
- Ring Size: Increasing the ring size, such as in 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, can alter metal ion selectivity. [, , ]
- Pendant Arms: Introducing functionalized pendant arms, like those with phosphonate or carboxylate groups, significantly influences metal ion binding affinity and selectivity. [, , , , , ]
- Fluorescent Groups: Incorporating fluorescent groups, such as anthracene, can generate fluorescence-based sensors for specific metal ions. [, ]
A: While specific historical milestones are not explicitly mentioned in the provided excerpts, the research highlights the compound's evolution from a simple macrocycle to a versatile building block for various applications. Early studies focused on its metal-binding properties and the development of selective ligands for different metal ions. [, , , ] Subsequent research explored incorporating the compound into more complex structures, leading to applications in electrochemical sensing, [, , , ] fluorescence-based detection, [, ] and potential catalytic systems. []
ANone: Research on this compound and its derivatives heavily relies on cross-disciplinary collaborations. [1-4, 7-13, 15-21] Key areas of synergy include:
- Coordination Chemistry: Investigating the metal-binding properties of the compound and its derivatives, leading to the design of selective ligands for various applications. [, , , , , , ]
- Materials Science: Incorporating the compound into polymeric matrices and developing sensor devices for detecting specific metal ions. [, , , ]
- Computational Chemistry: Employing computational methods like DFT to model the structure, stability, and reactivity of the compound and its derivatives, providing insights into their behavior and guiding further experimental work. [, ]
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